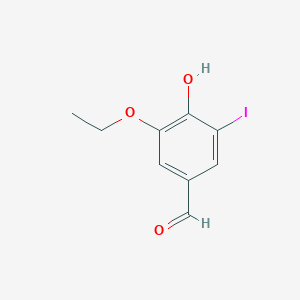

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-hydroxy-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAHCDLEWJKPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285118 | |

| Record name | 3-ethoxy-4-hydroxy-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-82-9 | |

| Record name | 6312-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethoxy-4-hydroxy-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde for Advanced Research and Pharmaceutical Development

This guide provides an in-depth exploration of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde, a key aromatic aldehyde intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core chemical properties, outlines a robust synthesis protocol with mechanistic insights, and discusses its reactivity and potential applications as a versatile building block in the synthesis of complex molecules.

Core Molecular Profile and Physicochemical Properties

This compound, with the molecular formula C₉H₉IO₃, is a polysubstituted aromatic aldehyde.[1][2] The strategic placement of the ethoxy, hydroxyl, iodo, and formyl groups on the benzene ring imparts a unique electronic and steric environment, making it a valuable synthon in organic chemistry. The electron-donating effects of the hydroxyl and ethoxy groups, coupled with the electron-withdrawing nature of the aldehyde and the bulky, polarizable iodine atom, create a nuanced reactivity profile.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₉IO₃ | [1][2] |

| Molecular Weight | 292.07 g/mol | [1][2] |

| Appearance | Colourless powder / Off-white powder solid | [3][4] |

| Melting Point | 137–138 °C | [3] |

| Solubility | Slightly soluble in water | [4] |

| CAS Number | 6312-82-9 | [2][5] |

Spectroscopic Data:

The structural integrity of this compound is confirmed through various spectroscopic techniques. The following data is compiled from the literature:[3]

-

¹H NMR (500 MHz, DMSO-d₆): δ 9.73 (s, 1H, CHO), 7.86 (d, J = 1.8 Hz, 1H, Ar-H), 7.39 (d, J = 1.7 Hz, 1H, Ar-H), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.37 (t, J = 7.3 Hz, 3H, OCH₂CH₃), 10.49 (br s, 1H, OH).

-

¹³C NMR (125 MHz, DMSO-d₆): δ 190.3 (C=O), 152.4, 146.4, 134.5, 130.0, 111.2, 84.2, 64.6, 14.4.

-

Infrared (IR) (ATR, cm⁻¹): 3204 (O-H), 2979 (C-H), 1664 (C=O), 1568 (aromatic C=C), 1174 (aromatic C-O), 581 (C-I).

-

Mass Spectrometry (ESI, neg.): m/z 292 [(M-H)⁻, 100%].

Synthesis Protocol: Enzymatic Iodination of 3-Ethoxy-4-hydroxybenzaldehyde

The synthesis of this compound can be efficiently achieved through the regioselective iodination of its precursor, 3-Ethoxy-4-hydroxybenzaldehyde (commonly known as ethyl vanillin). A particularly elegant and sustainable method employs a laccase-catalyzed reaction, which offers high yield and avoids harsh chemical reagents.[3]

Rationale for Method Selection:

Enzymatic catalysis, specifically using laccase from Trametes versicolor, presents a green chemistry approach. Laccase, in the presence of a mediator like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), facilitates the oxidation of iodide (from KI) to a reactive iodine species in situ. This allows for the electrophilic aromatic substitution on the electron-rich phenol ring of ethyl vanillin. The regioselectivity is directed by the activating hydroxyl and ethoxy groups to the ortho position that is not sterically hindered.

Experimental Workflow:

Figure 1: Experimental workflow for the laccase-catalyzed synthesis.

Step-by-Step Methodology: [3]

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, charge 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) and potassium iodide (3 equivalents) in an acetate buffer (0.1 M, pH 5.0) containing 10% (v/v) DMSO.

-

Enzyme and Substrate Addition: To the stirred mixture, add laccase from Trametes versicolor. Simultaneously, add a solution of the substrate in DMSO at a constant rate using a syringe pump. Bubble air through the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for approximately 15 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding solid sodium thiosulfate until the brown color of iodine disappears. Acidify the mixture to pH 5 with concentrated HCl and extract the product with ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a solvent system of petroleum ether/CH₂Cl₂/EtOAc) to afford the pure this compound as a colorless powder.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by its distinct functional groups. Understanding their interplay is crucial for its application in multi-step synthesis.

Figure 2: Key reactivity sites of this compound.

-

Aldehyde Group: The formyl group is a primary site for nucleophilic attack. It readily undergoes condensation reactions (e.g., Knoevenagel, Wittig) to form C=C double bonds, which is a common strategy in drug synthesis to link different molecular fragments. Reductive amination can be employed to introduce amine functionalities, and oxidation will yield the corresponding carboxylic acid.

-

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be easily deprotonated, rendering the oxygen nucleophilic. This allows for O-alkylation or O-acylation to introduce a variety of substituents or protecting groups.

-

Aryl Iodide: The carbon-iodine bond is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This is a powerful tool for constructing complex molecular architectures. The electron-withdrawing nature of the adjacent aldehyde group can also activate the aryl iodide for nucleophilic aromatic substitution under certain conditions.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are prevalent scaffolds in medicinal chemistry. This compound serves as a versatile starting material for the synthesis of biologically active compounds. The combination of a phenolic hydroxyl group, an aldehyde, and an aryl iodide provides three orthogonal points for chemical modification.

For instance, derivatives of this molecule could be explored for activities where substituted catechols are known to be active. The catechol-like structure (after potential de-ethoxylation or as a bioisostere) is a common feature in many neurotransmitters and their analogues.[6] The presence of the iodine atom allows for the introduction of further complexity through cross-coupling, enabling the exploration of a wider chemical space in the search for novel therapeutic agents. For example, thiosemicarbazone and selenosemicarbazone derivatives of 3-ethoxy-4-hydroxyphenyl have been synthesized and evaluated for their antibacterial and antioxidant properties.[7]

Furthermore, the nitrated analogue, 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, is a key intermediate in the synthesis of compounds like Entacapone, a COMT inhibitor used in the treatment of Parkinson's disease.[8] This highlights the industrial relevance of this structural motif.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is classified as harmful if swallowed and may cause skin and serious eye irritation.[5][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and air.[5]

Always consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive safety information.[4][10][11]

Conclusion

This compound is a high-value chemical intermediate with a rich and versatile reactivity profile. Its efficient and sustainable synthesis, coupled with the presence of multiple, orthogonally reactive functional groups, makes it an invaluable tool for researchers and drug development professionals. A thorough understanding of its chemical properties and reactivity is key to unlocking its full potential in the synthesis of novel and complex molecular entities with therapeutic promise.

References

-

M. Weissenborn, et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as an iodine source. RSC Advances. [Link]

-

Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E64, o2008. [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. PubChem Compound Database. [Link]

- Google Patents (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.

-

Carl ROTH (n.d.). Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde. [Link]

-

The Royal Society of Chemistry (n.d.). Supporting Information For. [Link]

-

National Center for Biotechnology Information (n.d.). 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde. PubChem Compound Database. [Link]

- Google Patents (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Loba Chemie (2018). Safety Data Sheet: 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE. [Link]

-

Manini, P., et al. (2020). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. Antioxidants, 9(12), 1218. [Link]

-

Al-Khazragie, Z. K., et al. (2022). Synthesis, Characterization, and Antioxidant, Antimicrobial and Toxic Properties of Novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline Derivatives. International Journal of Drug Delivery Technology, 12(1), 113-126. [Link]

-

NIST (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook. [Link]

Sources

- 1. This compound | C9H9IO3 | CID 237243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 6312-82-9 [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 6312-82-9|this compound|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, a key halogenated aromatic aldehyde. The document delineates its chemical identity according to IUPAC nomenclature and presents its molecular structure. A significant portion of this guide is dedicated to a detailed, field-proven protocol for its synthesis via enzymatic iodination, complete with mechanistic insights. Furthermore, a thorough analysis of its physicochemical properties and spectroscopic data is presented to ensure its unambiguous identification and characterization. This guide also touches upon the safety and handling protocols essential for laboratory use and explores its potential applications as a versatile intermediate in the realms of organic synthesis and drug discovery. This document is intended to be an essential resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is a derivative of benzaldehyde with three substituents on the benzene ring: an ethoxy group (-OCH₂CH₃), a hydroxyl group (-OH), and an iodine atom (-I).

The structural arrangement of these functional groups on the benzene ring is crucial for its chemical reactivity and potential biological activity. The molecular formula for this compound is C₉H₉IO₃, and it has a molecular weight of approximately 292.07 g/mol [1][2].

Below is a 2D representation of the molecular structure of this compound, generated using the DOT language.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| CAS Number | 6312-82-9 | [1][2] |

| Molecular Formula | C₉H₉IO₃ | [1][2] |

| Molecular Weight | 292.07 g/mol | [1][2] |

| Appearance | Colorless powder | [3] |

| Melting Point | 137-138 °C | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |

Synthesis Protocol: Laccase-Catalyzed Iodination

The synthesis of this compound can be efficiently achieved through the enzymatic iodination of its precursor, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). This biocatalytic approach offers a sustainable and selective alternative to traditional chemical methods.

Rationale for the Enzymatic Approach

The use of a laccase enzyme from Trametes versicolor in conjunction with potassium iodide (KI) as the iodine source presents several advantages. Laccases are multi-copper oxidases that can oxidize a wide range of phenolic compounds. In this context, the laccase facilitates the oxidation of iodide to a reactive iodine species, which then undergoes electrophilic substitution onto the electron-rich aromatic ring of 3-ethoxy-4-hydroxybenzaldehyde. This method is performed in an aqueous buffer system at room temperature, making it an environmentally benign process. The regioselectivity of the iodination is directed by the existing activating groups (hydroxyl and ethoxy) on the benzene ring.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

The following protocol is adapted from a published procedure for the laccase-catalyzed iodination of phenolic compounds[3].

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-ethoxy-4-hydroxybenzaldehyde (2 mmol, 332 mg) in an acetate buffer (0.1 M, pH 5.0) containing 10% (v/v) DMSO.

-

Addition of Reagents: To the stirred solution, add potassium iodide (KI) and the laccase enzyme from Trametes versicolor.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 15 hours. Aeration may be supplied to facilitate the enzymatic cycle.

-

Work-up: Upon completion of the reaction (monitored by TLC or HPLC), quench the reaction by adding solid sodium thiosulfate until the brown color of iodine disappears. Acidify the mixture and perform an extraction with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash chromatography on silica gel using a solvent system of petroleum ether, dichloromethane, and ethyl acetate to yield this compound as a colorless powder[3].

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques. The data presented here is consistent with the expected structure[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, DMSO-d₆):

-

δ 9.73 (s, 1H, -CHO)

-

δ 7.86 (d, 1H, Ar-H)

-

δ 7.39 (d, 1H, Ar-H)

-

δ 4.15 (q, 2H, -OCH₂CH₃)

-

δ 1.37 (t, 3H, -OCH₂CH₃)

-

δ 10.49 (br, 1H, -OH)

-

-

¹³C NMR (125 MHz, DMSO-d₆):

-

δ 190.3 (C=O)

-

δ 152.4 (C-OH)

-

δ 146.4 (C-OEt)

-

δ 134.5 (Ar-CH)

-

δ 130.0 (Ar-C)

-

δ 111.2 (Ar-CH)

-

δ 84.2 (C-I)

-

δ 64.6 (-OCH₂)

-

δ 14.4 (-CH₃)

-

Interpretation: The ¹H and ¹³C NMR spectra confirm the presence of all the key functional groups and the substitution pattern on the aromatic ring. The chemical shifts and splitting patterns are in full agreement with the structure of this compound.

Infrared (IR) Spectroscopy

-

IR (ATR, cm⁻¹):

-

3204 (O-H stretch)

-

2979 (C-H stretch, aliphatic)

-

1664 (C=O stretch, aldehyde)

-

1568 (C=C stretch, aromatic)

-

1174 (C-O stretch, aromatic ether)

-

581 (C-I stretch)

-

Interpretation: The IR spectrum clearly indicates the presence of the hydroxyl, aldehyde, ethoxy, and aromatic moieties, as well as the carbon-iodine bond.

Mass Spectrometry (MS)

-

MS (ESI, neg.): m/z 292 [(M-H)⁻, 100%]

Interpretation: The mass spectrum shows the deprotonated molecular ion, confirming the molecular weight of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

UV (MeCN, λₘₐₓ, nm): 228, 286, 361

Interpretation: The UV absorption maxima are characteristic of the substituted benzaldehyde chromophore.

Applications in Research and Drug Development

While this compound is primarily available as a research chemical and organic building block, its structural features suggest several potential applications:

-

Synthetic Intermediate: As a halogenated aromatic aldehyde, it is a versatile intermediate for introducing the substituted phenyl moiety into larger molecules through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The aldehyde group can also be readily transformed into other functional groups.

-

Precursor for Bioactive Molecules: The related compound, 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, is an intermediate in the synthesis of pharmaceutically important compounds[4]. This suggests that the iodinated analogue could also serve as a precursor for novel therapeutic agents. The iodine atom can be a site for further functionalization or can influence the pharmacokinetic properties of a molecule.

-

Probing Molecular Interactions: The presence of a heavy atom like iodine can be advantageous in biophysical studies, such as X-ray crystallography, to aid in structure determination through anomalous dispersion.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as causing skin and eye irritation[5]. It may also be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[5][6].

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area[7][8]. Wash hands thoroughly after handling[5].

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container[7][8]. Keep away from strong oxidizing agents and strong bases[6][7].

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a valuable halogenated aromatic aldehyde with well-defined chemical and physical properties. The sustainable enzymatic synthesis protocol detailed in this guide provides an efficient and environmentally friendly route to this compound. Its structural features make it a promising intermediate for the synthesis of more complex molecules, with potential applications in medicinal chemistry and materials science. Adherence to appropriate safety protocols is essential for its handling and use in a laboratory setting.

References

-

Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E64, o2008. [Link]

-

SIELC Technologies. (2018). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

-

Al-Adhami, M. A., et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as an iodine source. RSC Advances, 9, 14319-14327. [Link]

- Google Patents. (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.

Sources

- 1. This compound | C9H9IO3 | CID 237243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6312-82-9|this compound|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 5. 3-HYDROXY-4-IODOBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

synthesis of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde from ethyl vanillin

An In-depth Technical Guide to the Synthesis of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde from Ethyl Vanillin

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science, starting from the readily available flavoring agent, ethyl vanillin (3-Ethoxy-4-hydroxybenzaldehyde). The core of this transformation is the regioselective iodination of an electron-rich aromatic ring via electrophilic aromatic substitution. This document elucidates the mechanistic principles governing the reaction, details a robust and reproducible experimental protocol, and outlines methods for purification and characterization. The presented methodology is designed for researchers, chemists, and professionals in drug development, emphasizing safety, efficiency, and green chemistry principles.

Introduction and Strategic Overview

Ethyl vanillin is a widely used synthetic compound in the food and fragrance industries, prized for an aroma several times more potent than vanillin.[1][2] Its chemical structure, featuring a phenol, an ether, and an aldehyde group, makes it an excellent and cost-effective starting material for more complex molecular architectures.

The target molecule, this compound, introduces an iodine atom onto the aromatic ring. This halogenation is a critical step for further functionalization. The carbon-iodine bond is relatively weak, making it an ideal leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, thereby enabling the construction of complex biaryl systems and other advanced molecular scaffolds.[3][4]

The synthesis hinges on the principles of electrophilic aromatic substitution (EAS). The ethyl vanillin ring is highly activated by the strong ortho, para-directing hydroxyl (-OH) and ethoxy (-OEt) groups. This high electron density allows for halogenation even with milder reagents.[5] Our strategy will focus on the in-situ generation of an electrophilic iodine species (I+) from an iodide salt, which then selectively attacks the most nucleophilic and sterically accessible position on the aromatic ring.

Mechanistic Insights: The Basis for Regioselectivity

The successful synthesis of the target compound relies on precise control over the regioselectivity of the iodination reaction. The substitution pattern on the ethyl vanillin ring dictates the position of electrophilic attack.

-

Activating Groups: The hydroxyl (-OH) and ethoxy (-OEt) groups are powerful activating groups due to their ability to donate electron density to the aromatic ring through resonance. They strongly direct incoming electrophiles to the ortho and para positions.

-

Deactivating Group: The aldehyde (-CHO) group is a meta-directing deactivating group, withdrawing electron density from the ring.

-

Synergistic Directing Effects: The C5 position is ortho to the hydroxyl group and para to the ethoxy group, making it highly electronically activated. Conversely, the aldehyde group deactivates the positions ortho and para to it (C3 and C5). The powerful activating effects of the -OH and -OEt groups at C5 overcome the deactivating effect of the -CHO group, making this the prime location for electrophilic attack. The other ortho position to the ethoxy group (C2) is sterically hindered by the adjacent aldehyde.

The reaction proceeds via a classic EAS mechanism, as illustrated below. An oxidizing agent is used to convert an iodide salt (e.g., KI) into a more potent electrophile, which is then attacked by the electron-rich aromatic ring.[4][6]

Figure 1: General mechanism for electrophilic iodination.

Recommended Synthetic Protocol

This protocol is adapted from established green chemistry methods for the iodination of vanillin, a close structural analog of ethyl vanillin.[3][4][7] The use of Oxone® (potassium peroxymonosulfate) and potassium iodide in an aqueous medium represents a safer and more environmentally benign approach compared to methods using elemental iodine or harsher reagents.[4]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Mass/Volume | Role |

| Ethyl Vanillin | C₉H₁₀O₃ | 166.17 | 10.0 | 1.66 g | Starting Material |

| Potassium Iodide | KI | 166.00 | 10.5 | 1.74 g | Iodide Source |

| Oxone® | 2KHSO₅·KHSO₄·K₂SO₄ | 614.76 | 10.5 (of KHSO₅) | 3.23 g | Oxidizing Agent |

| Deionized Water | H₂O | 18.02 | - | ~40 mL | Solvent |

| Sodium Bisulfite | NaHSO₃ | 104.06 | - | As needed | Quenching Agent |

| Ethanol | C₂H₅OH | 46.07 | - | As needed | Recrystallization |

Step-by-Step Experimental Procedure

Figure 2: Experimental workflow for the synthesis.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend ethyl vanillin (1.66 g, 10.0 mmol) and potassium iodide (1.74 g, 10.5 mmol) in 20 mL of deionized water.

-

Oxidant Preparation: In a separate beaker, dissolve Oxone® (3.23 g, ~10.5 mmol of the active KHSO₅ component) in 20 mL of deionized water. Gentle warming may be required for full dissolution.

-

Reaction Initiation: Add the Oxone® solution dropwise to the rapidly stirring ethyl vanillin suspension over a period of 10-15 minutes at room temperature.

-

Reaction Progression: Heat the resulting mixture to reflux (~100 °C) and maintain for 1 hour. The solution may become colored as transient iodine is formed. A precipitate of the product should become visible.

-

Cooling and Quenching: After 1 hour, remove the heat source and allow the flask to cool to room temperature. Test the mixture for the presence of excess oxidizing agents using starch-iodide paper (a blue-black color indicates a positive test). If positive, add a small amount of solid sodium bisulfite portion-wise until the test is negative.[3]

-

Product Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 20 mL) to remove any inorganic salts.

-

Purification: Transfer the crude solid to a beaker and perform recrystallization from an ethanol-water mixture.[6] Dissolve the solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.

Characterization and Validation

The identity and purity of the final product, this compound, must be confirmed through analytical methods.

| Property | Expected Value | Method |

| Appearance | White to pale yellow crystalline solid | Visual Inspection |

| Molecular Weight | 292.07 g/mol | Mass Spectrometry |

| Melting Point | ~110-114 °C (literature varies) | Melting Point Apparatus |

| ¹H NMR | Shifts for aldehyde, aromatic, ethoxy, and hydroxyl protons | NMR Spectroscopy |

| Purity | >98% | HPLC, NMR |

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method for confirming the structure. Key expected signals include a singlet for the aldehyde proton (~9.8 ppm), two singlets for the remaining aromatic protons, a quartet and a triplet for the ethoxy group, and a broad singlet for the hydroxyl proton. The disappearance of the C5-H signal from the starting material and the appearance of two distinct aromatic singlets confirms the successful iodination at the C5 position.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound by comparing the retention time of the product to a standard and quantifying any remaining starting material or byproducts.[8]

Safety and Handling

-

Ethyl Vanillin: Generally recognized as safe, but standard laboratory PPE (gloves, safety glasses, lab coat) should be worn.

-

Oxone®: Is a strong oxidizing agent and can cause skin and eye irritation or burns. Avoid inhalation of dust and contact with skin and eyes.[3]

-

Potassium Iodide: May cause irritation. Prolonged exposure can have effects on the thyroid.

-

General Precautions: The reaction should be performed in a well-ventilated fume hood. Care should be taken during the reflux and quenching steps.

Conclusion

This guide presents a reliable and efficient method for the . By leveraging the principles of electrophilic aromatic substitution with a green chemistry-oriented protocol, this transformation can be achieved in high yield and purity. The detailed mechanistic explanation and step-by-step procedure provide a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and advanced materials synthesis.

References

-

Palesch, J. J., & T. K. L. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 117-124. [Link]

-

Tapia, R. A., et al. (2013). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Synthetic Communications, 43(15), 2092-2099. [Link]

-

Palesch, J. J., & T. K. L. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. . [Link]

-

Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E, 64(10), o2008. [Link]

-

PierpaLab. (2025). 5-iodovanillin synthesis. pierpalab.com. [Link]

-

Taylor & Francis Online. (2024). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. . [Link]

-

Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. chem.libretexts.org. [Link]

-

Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2008. [Link]

-

Rhodium.ws. (n.d.). Iodination and Hydroxylation of Vanillin. . [Link]

-

SIELC Technologies. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. sielc.com. [Link]

-

PubChem. (n.d.). This compound. pubchem.ncbi.nlm.nih.gov. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Ethoxy-4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5-iodovanillin synthesis – PierpaLab [pierpalab.com]

- 7. gctlc.org [gctlc.org]

- 8. 3-Ethoxy-4-hydroxybenzaldehyde | SIELC Technologies [sielc.com]

electrophilic iodination of 3-ethoxy-4-hydroxybenzaldehyde

An In-Depth Technical Guide to the Electrophilic Iodination of 3-Ethoxy-4-Hydroxybenzaldehyde

Executive Summary

The targeted synthesis of halogenated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Iodinated synthons, in particular, are highly valued for their utility in carbon-carbon bond-forming reactions such as Suzuki-Miyaura and Heck couplings. This guide provides a comprehensive technical overview of the (ethyl vanillin), a widely available and renewable feedstock.[1][2][3] We will explore the underlying chemical principles, compare key iodinating systems, and provide validated, step-by-step protocols suitable for research and development laboratories. The focus is on explaining the causal relationships behind methodological choices to empower scientists to optimize this transformation for their specific applications.

Introduction: The Substrate and the Significance of Its Iodination

3-Ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin, is a synthetic flavoring agent with an aroma several times more potent than its methyl analog, vanillin.[2][3][4] Its structure, featuring a phenol, an ether, and an aldehyde moiety, presents a rich platform for chemical modification.

The introduction of an iodine atom onto this aromatic scaffold dramatically increases its synthetic value. The product, 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, serves as a critical building block. The carbon-iodine bond is sufficiently labile to participate in a wide array of organometallic cross-coupling reactions, enabling the construction of more complex molecular architectures, including potential pharmaceutical agents and functional materials.[1][5]

Theoretical Framework: Principles of Electrophilic Aromatic Iodination

The introduction of iodine to an aromatic ring proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. However, unlike chlorination or bromination, the direct reaction of molecular iodine (I₂) with most aromatic rings is thermodynamically unfavorable and sluggish.[6][7] This is due to the low electrophilicity of iodine.

To facilitate the reaction, an electrophilic iodine species, often represented as I⁺, must be generated in situ.[8][9][10] This is typically achieved by using molecular iodine in the presence of an oxidizing agent.[8][10]

The Role of Activating Groups and Regioselectivity

The 3-ethoxy-4-hydroxybenzaldehyde substrate is highly activated towards EAS due to the presence of two potent electron-donating groups (EDGs): the hydroxyl (-OH) and the ethoxy (-OC₂H₅).

-

Directing Effects: Both the hydroxyl and ethoxy groups are strong ortho, para-directors. The aldehyde group (-CHO) is a deactivating, meta-directing group.

-

Hierarchy of Activation: The hydroxyl group is a more powerful activating group than the ethoxy group. Therefore, it exerts the dominant influence on the position of substitution.

-

Predicted Outcome: The primary site of electrophilic attack will be the position ortho to the powerfully activating hydroxyl group. Of the two available ortho positions (C-2 and C-5), the C-5 position is sterically less hindered and is not electronically deactivated by the adjacent aldehyde group. Thus, the reaction is highly regioselective, yielding the 5-iodo derivative as the major product.

The logical relationship governing this selectivity is visualized below.

Caption: Regiochemical directing influences on the ethyl vanillin core.

A Comparative Analysis of Iodinating Systems

The choice of iodinating agent and reaction conditions is critical for achieving high yield and purity. Several systems are effective, each with distinct advantages and mechanistic nuances.

System 1: Molecular Iodine with an Oxidizing Agent

This is the most common and cost-effective approach. The oxidant converts iodide (I⁻) or molecular iodine (I₂) into a more potent electrophile.

-

Causality: Molecular iodine itself is not electrophilic enough to react efficiently. The oxidant removes electrons, generating a species with a partial or full positive charge on an iodine atom, which is then readily attacked by the electron-rich aromatic ring.[8]

-

Common Reagents:

-

Potassium Iodide / Oxone®: A "green" chemistry approach that uses water as a solvent and a stable, solid oxidant. Oxone® (2KHSO₅·KHSO₄·K₂SO₄) is the active component.[1][11]

-

Sodium Iodide / Sodium Hypochlorite (Bleach): An accessible and potent system where bleach oxidizes the iodide source.[12][13]

-

Iodine / Hydrogen Peroxide: A clean system where the only byproduct is water.[14][15][16]

-

Enzymatic Oxidation: Laccase enzymes can be used with a source like KI under mild, sustainable conditions to achieve high yields.[17]

-

System 2: N-Iodosuccinimide (NIS)

NIS is a mild, solid-phase source of electrophilic iodine, making it easy to handle.[18]

-

Causality: The N-I bond is polarized, rendering the iodine atom electrophilic. The reaction is often accelerated by a protic or Lewis acid catalyst, which coordinates to the carbonyl oxygen of NIS, further increasing the electrophilicity of the iodine.[19][20] This method is particularly useful for substrates that may be sensitive to the harsh conditions of strong oxidizing agents.

System 3: Iodine Monochloride (ICl) and Equivalents

ICl is a highly polarized and reactive interhalogen compound.

-

Causality: Due to the difference in electronegativity between iodine and chlorine, the iodine atom bears a partial positive charge (δ+) and is highly electrophilic. An equivalent system involves the reaction of potassium iodide (KI) with potassium iodate (KIO₃) in the presence of acid.[7] While effective, care must be taken as competitive chlorination can sometimes occur if the ICl is not used stoichiometrically.

Experimental Workflow and Protocol Validation

The following section details a validated protocol adapted from a sustainable, laccase-catalyzed method, which demonstrates high efficiency for the target transformation.[17] This workflow is presented as a model for best practices in the laboratory.

Caption: General experimental workflow for the synthesis of this compound.

Detailed Protocol: Laccase-Catalyzed Iodination

This protocol is based on the work of F. G. Cantú Reinhard et al., which provides an environmentally benign route to the desired product.[17]

Materials:

-

3-ethoxy-4-hydroxybenzaldehyde (1b)

-

Potassium Iodide (KI)

-

Laccase from Trametes versicolor

-

Sodium acetate buffer

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, dissolve 3-ethoxy-4-hydroxybenzaldehyde (e.g., 2 mmol, 332 mg) in a sodium acetate buffer.

-

Reaction Initiation: Add laccase and potassium iodide to the solution.

-

Reaction: Stir the mixture at room temperature for approximately 15 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, evaporate the volatile components under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo.

-

Purification: Purify the crude product by flash chromatography on silica gel to yield this compound (2b) as a colorless powder.

Self-Validation Checkpoints:

-

TLC Monitoring: Use an appropriate eluent system (e.g., petroleum ether/CH₂Cl₂/EtOAc) to observe the consumption of the starting material and the formation of a new, lower Rf product spot.

-

Iodine Quenching (for non-enzymatic methods): If using systems with excess I₂, add a saturated aqueous solution of sodium thiosulfate during work-up until the characteristic brown/purple color of iodine disappears.[12][13]

-

Characterization: The purified product should match known spectroscopic and physical data.

-

Melting Point: 137–138 °C[17]

-

¹H NMR: Expect characteristic shifts for the remaining two aromatic protons and the aldehyde, ethoxy, and hydroxyl protons.

-

¹³C NMR: Expect a spectrum consistent with the C-I substituted aromatic ring.

-

Quantitative Data Summary

The efficiency of the iodination can vary significantly with the chosen methodology. The table below summarizes reported data for the iodination of vanillin derivatives, providing a comparative baseline for expected outcomes.

| Iodinating System | Substrate | Solvent | Time | Yield (%) | Reference |

| Laccase / KI | Ethyl Vanillin | Aq. Buffer | 15 h | 81% | [17] |

| Oxone® / KI | Vanillin | Water | 1 h | ~70-80% (student lab yields) | [1] |

| NaOCl / NaI | Vanillin | Ethanol | 30 min | 63% | [13] |

| NaI₃·NaI | Vanillin | Water | N/A | Quantitative | [21] |

Mechanistic Insights

The high regioselectivity is a direct consequence of the established mechanism for electrophilic aromatic substitution on a highly activated ring.

Caption: Generalized mechanism for the electrophilic iodination of ethyl vanillin.

-

Generation of Electrophile: An oxidizing agent or catalyst activates the iodine source to generate a potent electrophile, I⁺.

-

Nucleophilic Attack: The π-electrons of the electron-rich benzene ring attack the electrophilic iodine atom. This attack occurs preferentially at the C-5 position, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

-

Deprotonation: A weak base (e.g., water, or the conjugate base of the acid catalyst) removes the proton from the C-5 position, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product.

Conclusion and Future Perspectives

The is a robust and highly regioselective transformation. Modern methods, particularly those employing enzymatic catalysts or green oxidants like Oxone® in aqueous media, offer sustainable and efficient routes to the valuable this compound intermediate. The choice of iodinating system should be guided by factors such as substrate sensitivity, cost, scale, and environmental considerations. The resulting iodinated product is a versatile platform for further functionalization, particularly through palladium-catalyzed cross-coupling reactions, opening avenues for the streamlined synthesis of novel pharmaceuticals and complex organic materials.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

-

Kopach, M. E., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 150-157. Retrieved from [Link]

-

Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E, E64, o2008. Retrieved from [Link]

-

Huff, B., et al. (2013). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Synthetic Communications, 43(19), 2603-2611. Retrieved from [Link]

-

Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008. Retrieved from [Link]

-

Chem Survival. (2021, January 13). Iodination of Vanillin [ORGANIC CHEMISTRY]. YouTube. Retrieved from [Link]

-

Manac Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Iodination and Hydroxylation of Vanillin. Retrieved from [Link]

-

Cantú Reinhard, F. G., et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source. RSC Advances, 9, 3013-3017. Retrieved from [Link]

-

PierpaLab. (2025). 5-iodovanillin synthesis. Retrieved from [Link]

-

da Silva, D., et al. (2012). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 23(2), 340-344. Retrieved from [Link]

-

Bergström, M., et al. (2014). Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. ChemInform, 45(32). Retrieved from [Link]

-

WordPress. (n.d.). I2 and Electrophilic I+ reagents. Retrieved from [Link]

-

Racys, D. T., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4786-4789. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Ethoxy-4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus , 99 121-32-4 [sigmaaldrich.com]

- 5. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 7. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate [erowid.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]

- 10. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. 5-iodovanillin synthesis – PierpaLab [pierpalab.com]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. 5-Iodovanillin synthesis - chemicalbook [chemicalbook.com]

- 17. rsc.org [rsc.org]

- 18. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Iodination and Hydroxylation of Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

solubility of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic aldehyde with potential applications in pharmaceutical synthesis and materials science. Its chemical structure, featuring a blend of functional groups with varying polarities, presents a unique solubility profile that is critical for its handling, formulation, and reaction chemistry. Understanding the solubility of this compound in various organic solvents is a cornerstone for its effective utilization in research and development. Poor solubility can impede absorption and reduce efficacy in drug development, making early and accurate solubility assessment paramount.[1][2]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, theoretical considerations for its solubility, and a detailed experimental protocol for its quantitative determination. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for predicting its solubility.[3] The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H9IO3 | [4] |

| Molecular Weight | 292.07 g/mol | [4][5] |

| Appearance | Likely a solid (powder or crystal) | [6][7] |

| Melting Point | 137-138 °C | [7] |

| XLogP3 | 2 | [4][5] |

| Hydrogen Bond Donor Count | 1 | [4][5] |

| Hydrogen Bond Acceptor Count | 3 | [4][5] |

| CAS Number | 6312-82-9 | [4][8] |

The presence of a hydroxyl group makes it a hydrogen bond donor, while the ether, hydroxyl, and aldehyde functionalities act as hydrogen bond acceptors.[4][5] The XLogP3 value of 2 suggests a moderate lipophilicity.[4][5]

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the foundation for predicting solubility. The solubility of this compound in a given organic solvent will be determined by the balance of its polar and non-polar characteristics.

-

Polar Solvents (e.g., Methanol, Ethanol, DMSO, DMF): The hydroxyl (-OH) and aldehyde (-CHO) groups can form hydrogen bonds with polar protic solvents. The ether (-O-) linkage also contributes to its polarity. Therefore, good solubility is anticipated in these solvents.[9]

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors and should be effective at solvating the compound.

-

Non-polar Solvents (e.g., Hexane, Toluene): The benzene ring and the ethyl group contribute to the non-polar character of the molecule. However, the strong polar functional groups will likely limit its solubility in highly non-polar solvents.

The presence of the iodine atom increases the molecular weight and van der Waals forces but its effect on polarity is less straightforward.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in a selection of organic solvents. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound (purity >98%)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Calibrated micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Glass vials with screw caps

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials and vortex for 1-2 minutes to ensure initial dispersion.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The presence of solid material at the bottom of the vials confirms that the solutions are saturated.

-

-

Sample Preparation for Analysis:

-

After equilibration, carefully remove the vials from the shaker and allow any suspended particles to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in each solvent.

-

Analyze the standard solutions and the filtered supernatant from the saturated solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the saturated solutions by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table to facilitate comparison between different solvents.

| Solvent | Dielectric Constant | Solubility (mg/mL) at 25 °C |

| Hexane | 1.88 | Experimental Data |

| Toluene | 2.38 | Experimental Data |

| Dichloromethane | 9.08 | Experimental Data |

| Ethyl Acetate | 6.02 | Experimental Data |

| Acetone | 20.7 | Experimental Data |

| Ethanol | 24.5 | Experimental Data |

| Methanol | 32.7 | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Data |

The results should be analyzed in the context of the solvent properties and the molecular structure of this compound. A higher solubility in polar solvents would confirm the dominant role of the polar functional groups in the dissolution process.

Conclusion

The is a critical parameter for its application in scientific research and development. This guide has provided a theoretical framework for understanding its solubility based on its physicochemical properties and a detailed experimental protocol for its quantitative determination. By following the outlined procedures, researchers can obtain reliable solubility data that will inform solvent selection for synthesis, purification, and formulation, ultimately enabling the successful application of this compound.

References

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 237243, this compound.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Experiment 1 Determination of Solubility Class. (n.d.).

- Formulation Development - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). Retrieved from a pharmaceutical development journal.

- Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI. (n.d.).

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2178.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from Bellevue College chemistry resources.

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

- Sigma-Aldrich. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus®, 99%.

- LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 584878, 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde.

- BLD Pharm. (n.d.). 6312-82-9|this compound.

- Sigma-Aldrich. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus®, 99%.

- Santa Cruz Biotechnology, Inc. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde.

- ECHEMI. (n.d.). This compound 6312-82-9.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. This compound | C9H9IO3 | CID 237243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 3-Ethoxy-4-hydroxybenzaldehyde | 121-32-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. 6312-82-9|this compound|BLD Pharm [bldpharm.com]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

The Biological Versatility of Substituted Iodobenzaldehydes: A Technical Guide for Drug Discovery and Development

Introduction: The Iodobenzaldehyde Scaffold - A Privileged Structure in Medicinal Chemistry

Substituted iodobenzaldehydes represent a fascinating and highly versatile class of molecules that have garnered significant interest within the pharmaceutical and agrochemical industries.[1] The presence of an iodine atom on the benzaldehyde ring imparts unique physicochemical properties, rendering these compounds crucial intermediates in the synthesis of a wide array of biologically active molecules.[1] Their utility stems from the reactivity of both the aldehyde functional group and the carbon-iodine bond, which can participate in a variety of chemical transformations, including electrophilic aromatic substitution, condensation reactions, and various cross-coupling reactions.[1][2] This adaptability allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. This technical guide provides an in-depth exploration of the diverse biological activities of substituted iodobenzaldehydes, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency and selectivity.

Antimicrobial Activity: Disrupting Microbial Defenses

Substituted benzaldehydes and their derivatives have long been recognized for their antimicrobial properties.[3] The aldehyde functional group is inherently reactive and can contribute to the disruption of essential cellular processes in microorganisms. The introduction of an iodine atom can further enhance this activity through various mechanisms.

Mechanism of Antimicrobial Action

The antimicrobial action of aldehydes, including iodobenzaldehydes, is often attributed to their ability to cause mechanical destruction of the outer bacterial cell membrane.[3] Being lipophilic, these compounds can intercalate into the lipid bilayer, disrupting its integrity and leading to the leakage of intracellular components.[3] The general proposed mechanism involves the following steps:

-

Membrane Intercalation: The lipophilic aromatic ring facilitates the insertion of the molecule into the microbial cell membrane.

-

Disruption of Membrane Integrity: The presence of the aldehyde and iodine substituents can alter the physicochemical properties of the membrane, leading to increased permeability.

-

Leakage of Intracellular Components: The compromised membrane allows for the efflux of essential ions and macromolecules, ultimately leading to cell death.

Figure 1: Proposed mechanism of antimicrobial action of substituted iodobenzaldehydes.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of substituted iodobenzaldehydes is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzaldehyde Oxime Derivatives | Escherichia coli | 3.13 - 6.25 | [4] |

| Benzaldehyde Oxime Derivatives | Pseudomonas aeruginosa | 3.13 - 6.25 | [4] |

| Benzaldehyde Oxime Derivatives | Bacillus subtilis | 3.13 - 6.25 | [4] |

| Benzaldehyde Oxime Derivatives | Staphylococcus aureus | 3.13 - 6.25 | [4] |

| 2,3-Dihydroxybenzaldehyde | Bovine Mastitis S. aureus | 500 (MIC50) | [5] |

| Gentisaldehyde (2,5-Dihydroxybenzaldehyde) | Bovine Mastitis S. aureus | 500 (MIC50) | [5] |

Note: Specific MIC values for a broad range of substituted iodobenzaldehydes are not extensively documented in readily available literature, highlighting an area for future research. The data presented for derivatives provides a comparative context.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of antimicrobial agents.[4]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Substituted iodobenzaldehyde compound dissolved in a suitable solvent (e.g., DMSO)

-

Sterile pipette tips and multichannel pipette

Procedure:

-

Preparation of Inoculum: Aseptically pick a few colonies of the test microorganism from an agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to the final test concentration (e.g., 5 x 105 CFU/mL).

-

Serial Dilution of the Test Compound:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

In the first well of a row, add 100 µL of the dissolved iodobenzaldehyde compound to achieve the desired starting concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.

-

Controls:

-

Positive Control: A well containing only the broth and the microbial inoculum (no compound).

-

Negative Control: A well containing only the broth (no compound or inoculum).

-

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity: Targeting Malignant Cells

The development of novel anticancer agents is a critical area of research, and substituted iodobenzaldehydes have emerged as promising scaffolds.[1][6] Their derivatives, such as chalcones and Schiff bases, have demonstrated significant cytotoxic effects against various cancer cell lines.[4]

Mechanisms of Anticancer Action

The anticancer activity of iodobenzaldehyde derivatives is multifaceted and can involve several mechanisms:

-

Induction of Apoptosis: Many anticancer compounds exert their effects by triggering programmed cell death, or apoptosis. Benzaldehyde itself has been shown to induce apoptosis in human lymphocytes.[3] Iodinated derivatives may enhance this effect.

-

Enzyme Inhibition: As will be discussed in more detail, substituted iodobenzaldehydes can inhibit enzymes crucial for cancer cell proliferation and survival, such as tyrosine kinases and aldehyde dehydrogenases.[4]

-

Disruption of Signaling Pathways: Iodinated contrast agents, which share structural similarities with substituted iodobenzaldehydes, have been shown to decrease cell proliferation by downregulating the mTOR and ERK signaling pathways and induce apoptosis through the activation of p38 and JNK.[7]

Figure 2: Overview of the multifaceted anticancer mechanisms of substituted iodobenzaldehyde derivatives.

Quantitative Assessment of Cytotoxicity

The in vitro anticancer activity of these compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Iodo-2-methylquinazolin-4(3H)-one derivative 3d | HeLa (Cervical Cancer) | 10 | [6] |

| 6-Iodo-2-methylquinazolin-4(3H)-one derivative 3e | T98G (Glioblastoma) | 12 | [6] |

| 6-Iodo-2-methylquinazolin-4(3H)-one derivative 3a | HL60 (Promyelocytic Leukemia) | 21 | [6] |

| 6-Iodo-2-methylquinazolin-4(3H)-one derivative 3h | T98G (Glioblastoma) | 22 | [6] |

| 6-Iodo-2-methylquinazolin-4(3H)-one derivative 3a | U937 (Non-Hodgkin Lymphoma) | 30 | [6] |

| Benzaldehyde | Human Lymphocytes | Cytotoxicity at 10, 25, and 50 µg/mL | [3] |

| Schiff base of 4-aminoantipyrine and cinnamaldehyde | Various Human Carcinoma Cell Lines | < 18 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted iodobenzaldehyde compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with various concentrations of the substituted iodobenzaldehyde compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition: A Targeted Approach

The ability of substituted iodobenzaldehydes to act as enzyme inhibitors is a key aspect of their biological activity, with implications for both anticancer and other therapeutic applications.

Aldehyde Dehydrogenase (ALDH) Inhibition

Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for oxidizing aldehydes to carboxylic acids.[2] Certain ALDH isoforms, such as ALDH1A3, are overexpressed in various cancers and are associated with poor prognosis.[2] Therefore, the development of selective ALDH inhibitors is a promising strategy for cancer therapy. Benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3.[2] While specific data for iodinated benzaldehydes is limited, the benzaldehyde scaffold is a known pan-inhibitor of ALDH enzymes.[2]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Benzaldehyde has been shown to inhibit mushroom tyrosinase with an IC50 of 31.0 µM, acting as a partial noncompetitive inhibitor.[9] Studies on substituted benzaldehydes suggest that the nature and position of the substituent on the aromatic ring significantly influence the inhibitory activity.[9]

Tyrosine Kinase Inhibition

Tyrosine kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[8] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Substituted iodobenzaldehydes have been used as intermediates in the synthesis of chalcone derivatives that are investigated for their potential as tyrosine kinase inhibitors.[4]

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

The following is a general protocol for an in vitro enzyme inhibition assay, which can be adapted for specific enzymes like ALDH or tyrosinase.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Buffer solution for the assay

-

Substituted iodobenzaldehyde inhibitor

-

96-well plate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Assay Preparation: In a 96-well plate, add the assay buffer, the enzyme, and various concentrations of the iodobenzaldehyde inhibitor. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.

-

Kinetic Measurement: Measure the rate of the reaction (e.g., change in absorbance or fluorescence over time) using a microplate reader.

-

Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of substituted iodobenzaldehydes is highly dependent on the nature and position of the substituents on the benzaldehyde ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

-

Position of the Iodine Atom: The position of the iodine atom (ortho, meta, or para) can significantly impact the molecule's interaction with its biological target. For example, the directing effects of the iodine and aldehyde groups influence the regioselectivity of further synthetic modifications.[2]

-

Other Substituents: The presence of other substituents, such as hydroxyl, methoxy, or nitro groups, can modulate the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby affecting its biological activity. For instance, in tyrosinase inhibition by benzaldehydes, bulky substituents at the C-4 position were found to diminish the partial inhibitory property.[9]

-

Derivatization of the Aldehyde Group: The aldehyde group can be readily converted into other functional groups, such as Schiff bases or oximes, which can lead to compounds with enhanced biological activity and altered pharmacological profiles.[4]

Figure 3: Key factors influencing the structure-activity relationship of substituted iodobenzaldehydes.

Conclusion and Future Directions

Substituted iodobenzaldehydes are a class of compounds with significant and diverse biological activities. Their utility as antimicrobial, anticancer, and enzyme-inhibiting agents makes them valuable scaffolds for drug discovery and development. The ability to readily modify their structure allows for the fine-tuning of their biological properties and the exploration of structure-activity relationships.

While this guide has provided a comprehensive overview, there are several areas that warrant further investigation. More extensive screening of a wider range of substituted iodobenzaldehydes is needed to generate more comprehensive quantitative data on their biological activities. In-depth mechanistic studies are also required to fully elucidate the molecular targets and signaling pathways involved in their anticancer and enzyme-inhibiting effects. The continued exploration of this versatile chemical scaffold holds great promise for the development of novel and effective therapeutic agents.

References

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). Molecules, 26(19), 5770. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Journal of Advanced Research. [Link]

-

Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3 H)-quinazolinones 3 N-substituted. (2022). Journal of Molecular Structure, 1262, 133036. [Link]

-

Substituent effect of benzaldehydes on tyrosinase inhibition. (2017). Plant Physiology and Biochemistry, 112, 265-271. [Link]

-

Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (2022). Molecules, 27(11), 3589. [Link]

-

Iodinated contrast agents and their potential for antitumor chemotherapy. (2022). Journal of Applied Toxicology. [Link]

-

Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. (2022). Molecules, 27(23), 8251. [Link]

-

Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). Molecules, 30(5), 1015. [Link]

-

Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. (2018). Frontiers in Microbiology, 9. [Link]

-

3-Iodobenzaldehyde | C7H5IO | CID 252610. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Antimicrobial activity (MIC values in mg/mL) of compounds. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-